molecular formula C18H19N5OS B2881549 3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide CAS No. 2380085-15-2

3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide

Cat. No. B2881549
CAS RN: 2380085-15-2
M. Wt: 353.44
InChI Key: MEQZVBSTSPBSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidine derivatives are receiving increased attention due to their potential applications in cancer treatment . They can be used as photosensitizers and EZH2 inhibitors , which are important in cancer therapy.


Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives can be synthesized via structural modifications of tazemetostat . The process involves the use of various moieties, and the structure-activity relationship (SAR) studies indicate that certain moieties are more suitable for improving the antitumor activities .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is complex and can be modified to improve their efficiency . For example, thieno[3,4-d]pyrimidin-4(1H)-one has been thionated to develop thieno[3,4-d]pyrimidin-4(1H)-thione .


Chemical Reactions Analysis

Thieno[3,4-d]pyrimidin-4(1H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .


Physical And Chemical Properties Analysis

Thieno[3,4-d]pyrimidin-4(1H)-thione is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency . Its fluorescence emission is highly sensitive to solvent .

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidine derivatives involves the generation of singlet oxygen and other reactive oxygen species . This makes them effective photosensitizers for photodynamic therapy (PDT), a type of cancer treatment .

Future Directions

The excellent potential of thieno[3,4-d]pyrimidin-4(1H)-thione as a heavy-atom-free PDT agent paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives . These compounds can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences for the treatment of skin cancer cells .

properties

IUPAC Name

3-(dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-22(2)14-5-3-4-12(8-14)18(24)21-13-9-23(10-13)17-16-15(6-7-25-16)19-11-20-17/h3-8,11,13H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQZVBSTSPBSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.